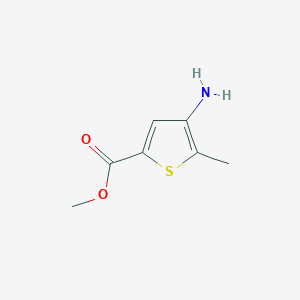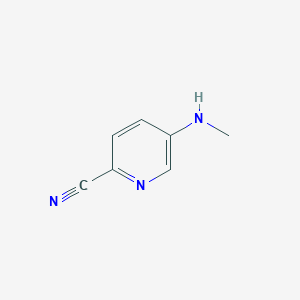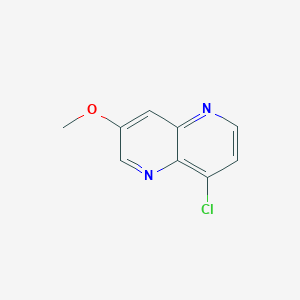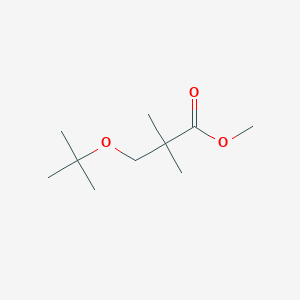
Methyl 4-amino-5-methylthiophene-2-carboxylate
Vue d'ensemble
Description
Methyl 4-amino-5-methylthiophene-2-carboxylate (MMTC) is a small molecule that has been studied extensively in the scientific community due to its unique chemical structure and associated biological activities. MMTC is a versatile compound that has been used in various fields of research, including in vivo and in vitro studies, pharmacodynamics, and biochemical and physiological effects. It has been used in a variety of applications, such as drug development, cancer research, and biotechnology.
Applications De Recherche Scientifique
Synthesis and Characterization
Methyl 4-amino-5-methylthiophene-2-carboxylate, as a derivative of thiophene, has been the subject of various studies focusing on its synthesis and chemical properties. Research has explored its role in the synthesis of other complex compounds, emphasizing its versatility in organic chemistry. For example, studies have examined the synthesis of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, showcasing its fluorescence properties, which is significant for the development of new materials and sensing applications (Guo Pusheng, 2009).
Application in Dye Manufacturing
The compound has been utilized in the manufacturing of dyes, particularly for polyester fibers. Studies have demonstrated its effectiveness in producing a range of colors with good fastness properties, indicating its potential in textile industry applications. For instance, ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and related derivatives have been synthesized for use in monoazo disperse dyes, showing promising results in terms of color depth and fastness (O. Iyun et al., 2015).
Genotoxicity and Carcinogenic Potential Assessment
There has been research assessing the genotoxic and carcinogenic potentials of methyl 4-amino-5-methylthiophene-2-carboxylate and its derivatives. Such studies are crucial for evaluating the safety of these compounds, especially when they are used in pharmaceuticals and other consumer products. One study, for instance, used in vitro and in silico methodologies to evaluate the toxicity of methyl 3-amino-4-methylthiophene-2-carboxylate, providing valuable insights for its safe application (Alban Lepailleur et al., 2014).
Complexation with Metals for Fabric Dyeing
The complexation of thiophene derivatives with metals like copper, cobalt, and zinc has been investigated. This research is pivotal for understanding how these complexes can be applied in dyeing fabrics, potentially leading to new methods in textile processing. For example, a study explored how ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate interacts with these metals, evaluating their dyeing performance on various fabrics (Isaac Oluwatobi Abolude et al., 2021).
Crystal Structure and Computational Studies
Research has also delved into the crystal structure and computational analysis of methyl 4-amino-5-methylthiophene-2-carboxylate. Understanding its structural properties is fundamental for its application in synthesis and material science. A study on methyl-3-aminothiophene-2-carboxylate revealed insights into its crystalline structure and the interactions within its crystal packing, providing a foundation for further exploration in this field (Y. Tao et al., 2020).
Propriétés
IUPAC Name |
methyl 4-amino-5-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4-5(8)3-6(11-4)7(9)10-2/h3H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTXAKCLKGBDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-5-methylthiophene-2-carboxylate | |
CAS RN |
501082-56-0 | |
| Record name | methyl 4-amino-5-methylthiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1429205.png)



![(3,4-Dihydro-2H-benzo[b][1,4]thiazin-6-yl)methanol](/img/structure/B1429215.png)







